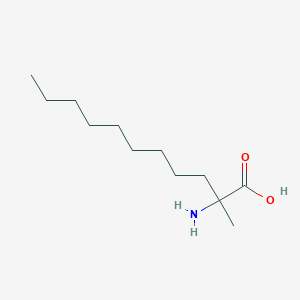
N-(4-chlorophenyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)but-2-enamide: is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Synthesis from Amides: One common method involves the oxidative desaturation of amides.
Electrophilic Activation of Amides: Another method employs the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride.
Industrial Production Methods: Industrial production methods for N-(4-chlorophenyl)but-2-enamide typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidative desaturation, converting amides to enamides.
Substitution: It can participate in substitution reactions, particularly involving the halogenated phenyl group.
Common Reagents and Conditions:
Oxidative Desaturation: Iron catalysts and oxidizing agents are commonly used.
Electrophilic Activation: LiHMDS and triflic anhydride are used for the direct synthesis of enamides.
Major Products Formed: The major products formed from these reactions include β-halogenated enamides and other substituted enamides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-chlorophenyl)but-2-enamide is used as a versatile synthon in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound has been studied for its potential biological activities, including analgesic and antimicrobial properties . It is also of interest in the development of new pharmaceuticals due to its structural features.
Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism by which N-(4-chlorophenyl)but-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound’s enamide structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparación Con Compuestos Similares
N-(4-chlorophenyl)prop-2-enamide: This compound shares a similar structure but with a shorter carbon chain.
(E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide: This compound has an additional methoxy group on the phenyl ring.
Substituted phenyl containing 1,3,4-oxadiazole-2-yl-but-2-enamides: These compounds have been studied for their anticonvulsant properties.
Uniqueness: N-(4-chlorophenyl)but-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its longer carbon chain compared to similar compounds may influence its physical properties and interactions in biological systems.
Propiedades
Número CAS |
6090-82-0 |
|---|---|
Fórmula molecular |
C10H10ClNO |
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)but-2-enamide |
InChI |
InChI=1S/C10H10ClNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h2-7H,1H3,(H,12,13) |
Clave InChI |
VFNMJEPPOGYBMQ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


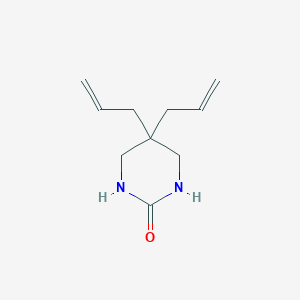
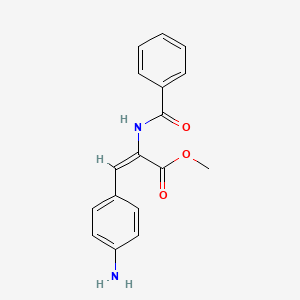
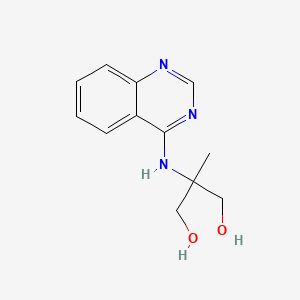
![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
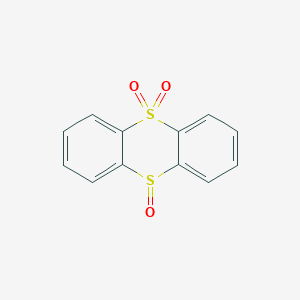
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
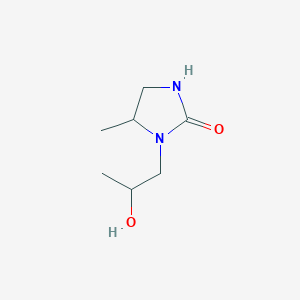

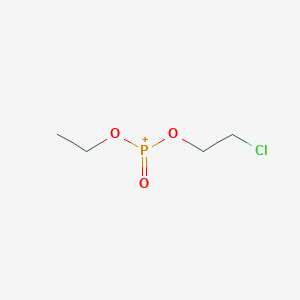
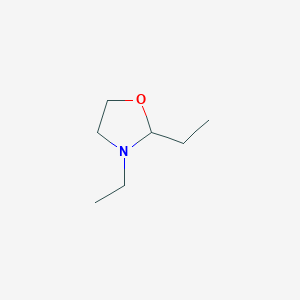
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)

